Home > Products > Screening Compounds P36836 > Sodium phosphate, radioactive
Sodium phosphate, radioactive - 7635-45-2

Sodium phosphate, radioactive

Catalog Number: EVT-15327259
CAS Number: 7635-45-2
Molecular Formula: H2NaO4P
Molecular Weight: 120.977 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sodium Phosphate, Radioactive is a radioactive phosphate salt that distributes readily into intra and extracellular compartments and accumulates in rapidly dividing cancer cells leading to cell death. (NCI)
Overview

Sodium phosphate, radioactive, specifically sodium phosphate P-32, is a radiopharmaceutical compound primarily used in the treatment of certain types of cancer. This compound belongs to the class of inorganic compounds known as alkali metal phosphates, which are characterized by the presence of phosphate oxoanions and alkali metals. Sodium phosphate P-32 is utilized for its ability to concentrate in cancerous tissues, thereby delivering localized radiation therapy to destroy malignant cells. Its chemical formula is Na2HPO4\text{Na}_2\text{HPO}_4 with a specific isotope of phosphorus, phosphorus-32, incorporated into its structure .

Synthesis Analysis

Methods

Sodium phosphate P-32 can be synthesized through the following methods:

  1. Neutron Activation: Phosphorus-31 is subjected to neutron irradiation in a nuclear reactor to produce phosphorus-32. This method ensures a high purity of the radioactive isotope.
  2. Chemical Reaction: The synthesis involves neutralizing phosphoric acid with sodium hydroxide or sodium carbonate under controlled conditions to produce sodium phosphate, followed by the introduction of phosphorus-32 through irradiation processes.

Technical Details

The synthesis process requires stringent safety protocols due to the radioactive nature of phosphorus-32. The resulting compound must be handled in specialized facilities equipped for radiological safety and waste management.

Molecular Structure Analysis

Structure

The molecular structure of sodium phosphate P-32 can be represented as follows:

  • Chemical Formula: Na2HPO4\text{Na}_2\text{HPO}_4
  • Molecular Weight: Approximately 142.96 g/mol
  • IUPAC Name: Disodium hydrogen (32P) phosphate
  • SMILES Notation: [Na+].[Na+].O[32P]([O-])([O-])=O

Data

The compound exists as a white crystalline solid that is soluble in water. Its structural configuration allows it to interact effectively with biological tissues, particularly in cancer treatment applications .

Chemical Reactions Analysis

Reactions

Sodium phosphate P-32 participates in various chemical reactions, including:

  1. Acid-Base Neutralization:
    Na2HPO4+3HClH3PO4+2NaCl\text{Na}_2\text{HPO}_4+3\text{HCl}\rightarrow \text{H}_3\text{PO}_4+2\text{NaCl}
  2. Formation of Calcium Phosphate:
    2Na2HPO4+3CaCl26NaCl+Ca3(PO4)22\text{Na}_2\text{HPO}_4+3\text{CaCl}_2\rightarrow 6\text{NaCl}+\text{Ca}_3(\text{PO}_4)_2

These reactions demonstrate its utility in various chemical applications beyond its use as a radiopharmaceutical .

Mechanism of Action

Process

The mechanism of action for sodium phosphate P-32 involves its selective accumulation in cancerous tissues. Once localized, the radioactive decay of phosphorus-32 emits beta particles that induce cellular damage and apoptosis (programmed cell death) within the targeted cancer cells. This localized radiation minimizes damage to surrounding healthy tissues, making it an effective therapeutic agent .

Data

Research indicates that sodium phosphate P-32 can effectively reduce tumor size and improve patient outcomes when used correctly in conjunction with other cancer therapies.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Odor: Odorless
  • Solubility: Soluble in water
  • Density: Approximately 1.62 g/cm³
  • Melting Point: Decomposes at high temperatures (around 1583 °C)

Chemical Properties

Sodium phosphate P-32 exhibits typical properties of phosphates, including:

  • Reactivity with acids to form phosphoric acid.
  • Formation of salts with various metal ions.

These properties are essential for its application in both laboratory and clinical settings .

Applications

Sodium phosphate P-32 is primarily used in:

  1. Cancer Treatment: As a therapeutic radiopharmaceutical for treating specific cancers by delivering targeted radiation.
  2. Research Applications: In molecular biology and biochemistry for studying metabolic pathways and cellular processes due to its radioactive labeling capabilities.
  3. Diagnostic Imaging: Used in nuclear medicine for imaging procedures that require tracking the distribution of phosphorus within biological systems .
Historical Development and Regulatory Evolution of Radiopharmaceutical Sodium Phosphate

Emergence of P-32 in Mid-20th Century Nuclear Medicine

The development of sodium phosphate P-32 (³²P-sodium phosphate) as a therapeutic radiopharmaceutical represents a pivotal advancement in mid-20th century nuclear medicine. Following the discovery of artificial radioactivity in the 1930s, researchers rapidly explored medical applications of radioisotopes. Phosphorus-32 emerged as a particularly promising candidate due to its favorable physical properties: pure beta emission with a maximum energy of 1.71 MeV, tissue penetration up to 8 mm, and a half-life of 14.3 days [1] [7]. These characteristics made it suitable for delivering localized radiation therapy while allowing systemic administration.

By the 1940s and 1950s, ³²P-sodium phosphate had established two primary therapeutic roles that defined its clinical utility for decades. The first application was in hematology for treating polycythemia vera (PCV), a myeloproliferative disorder characterized by excessive red blood cell production. Clinical studies demonstrated that ³²P therapy could significantly extend median survival in PCV patients to 10-15 years, compared to just 2 years in untreated patients and 7-8 years with phlebotomy alone [1]. The radiopharmaceutical selectively targeted bone marrow with high metabolic activity, suppressing abnormal hematopoietic cell proliferation through localized beta radiation.

The second major application emerged in oncology for palliating bone pain from osteoblastic metastases, particularly in advanced prostate and breast cancers. The biological basis for this application lay in phosphate biochemistry: ³²P-sodium phosphate localized preferentially to sites of new bone formation through incorporation into the hydroxyapatite matrix of bone [1] [7]. This selective uptake allowed targeted delivery of beta radiation to metastatic lesions in bone. Pain relief occurred in approximately 50% of treated patients, with onset typically within two weeks and an average duration of five months [1]. This mechanism represented one of the earliest examples of targeted radionuclide therapy, exploiting physiological differences between pathological and healthy tissue.

Table 1: Historical Therapeutic Applications of Sodium Phosphate P-32

Time PeriodPrimary ApplicationClinical SignificanceMechanistic Basis
1940s-1950sPolycythemia Vera (PCV) treatmentExtended median survival to 10-15 years vs. 2 years untreatedSelective uptake in hyperproliferative bone marrow
1950s-1970sBone pain palliation in metastatic prostate/breast cancerPain reduction in ~50% of patients within 2 weeksIncorporation into hydroxyapatite matrix at osteoblastic lesions
Mid-20th CenturyIntraperitoneal infusion for ovarian cancerLocalized radiation therapy for cavity malignanciesDirect instillation into peritoneal cavity

The production and distribution infrastructure for ³²P-sodium phosphate developed alongside these clinical applications. Initially dependent on nuclear reactors for production, supply chains gradually expanded to support broader clinical access. Throughout this period, the radiopharmaceutical maintained a niche role in settings where newer agents were unavailable or cost-prohibitive, particularly in low-to-middle-income regions [1]. Despite the subsequent development of more specialized bone-seeking radiopharmaceuticals like strontium-89 and samarium-153, ³²P-sodium phosphate represented a foundational achievement in targeted radionuclide therapy that established key principles for subsequent radiopharmaceutical development.

Regulatory Frameworks Governing Radiopharmaceutical Compounding and Use

The regulation of sodium phosphate P-32 and other radiopharmaceuticals presents unique challenges that have necessitated specialized regulatory frameworks. Unlike conventional pharmaceuticals, radiopharmaceuticals operate under dual regulatory paradigms that address both pharmaceutical safety and radiation protection [3] [8]. This dual requirement creates complex regulatory interfaces, particularly evident in manufacturing environments where pharmaceutical cleanroom standards (requiring positive pressure) conflict with radiation safety protocols (often requiring negative pressure containment) [8].

The historical regulatory approach treated radiopharmaceuticals as conventional drugs, leading to significant delays in approval processes. A seminal 1996 analysis argued that radiopharmaceuticals would be better characterized as "molecular devices" rather than traditional pharmaceuticals due to their mechanism of action through radiation rather than pharmacological activity [6]. This perspective highlighted the regulatory mismatch that hampered innovation, especially given the excellent safety record of diagnostic radiopharmaceuticals administered at tracer doses far below pharmacological thresholds [3] [8].

Regulatory evolution has gradually addressed these unique characteristics through several key developments:

  • Specialized Compounding Frameworks: The Pharmaceutical Inspection Co-operation Scheme (PIC/S) established guidelines distinguishing industrial-scale radiopharmaceutical manufacturing from healthcare-based "in-house" preparation. This recognized the practical necessity of hospital radiopharmacies preparing short-lived radiopharmaceuticals like ⁹⁹mTc-based agents near patients [9]. For sodium phosphate P-32 with its longer half-life, industrial manufacturing remained predominant, but the guidelines established quality standards applicable across production scales.

  • Risk-Adapted Regulatory Approaches: Modern frameworks acknowledge that the extremely small molecular quantities in diagnostic radiopharmaceuticals (often nanomolar range) substantially reduce chemical toxicity risks compared to conventional drugs. Therapeutic agents like ³²P-sodium phosphate receive different evaluation criteria focused on radiation dosimetry to target and non-target tissues rather than conventional toxicology studies [3] [8]. This approach was formalized in guidelines such as the International Atomic Energy Agency (IAEA) and World Health Organization (WHO) collaborative efforts on Good Manufacturing Practice (GMP) adaptations for radiopharmaceuticals.

  • Harmonization Initiatives: The 2023 IAEA Technical Meeting on "Health/pharmaceutical regulations for radiopharmaceuticals" brought together regulators, producers, and clinicians from 19 member states to address persistent global disparities in radiopharmaceutical access [3] [8]. Key outputs included recommendations for:

  • Streamlined marketing authorization procedures incorporating radiation dosimetry assessments
  • Alternative regulatory pathways for "first-time-in-country" radiopharmaceuticals
  • Shared quality assessment dossiers between regulatory agencies
  • Specialized training for pharmaceutical regulators on radiopharmaceutical characteristics

Table 2: Regulatory Bodies Governing Sodium Phosphate P-32 and Their Responsibilities

Regulatory Body TypePrimary FocusSpecific Responsibilities for P-32
Pharmaceutical Authorities (e.g., FDA, EMA)Product quality, efficacy, safetyMarketing authorization, GMP compliance, clinical trial oversight
Radiation Safety Authorities (e.g., NRC, IAEA)Radiation protectionHandling protocols, waste disposal, personnel training, environmental monitoring
International Organizations (IAEA, WHO)Harmonization & guidanceDeveloping specialized GMP guidelines, facilitating global access
Hospital Radiopharmacy CommitteesLocal implementationQuality assurance of received products, preparation documentation

Despite progress, significant regulatory asymmetries persist globally. Over 80% of nuclear medicine procedures occur in OECD countries, with many regions lacking specialized radiopharmaceutical regulations [3] [8] [9]. The complex regulatory landscape for therapeutic radiopharmaceuticals like sodium phosphate P-32 remains challenging, particularly for alpha-emitting agents entering clinical use. Current efforts focus on establishing dedicated radiopharmaceutical categories distinct from conventional drugs and devices, potentially incorporating United States Pharmacopeia (USP) standards reviewed by independent scientific bodies [6] [8]. This evolution recognizes that the unique nature of radiopharmaceuticals—exemplified by sodium phosphate P-32's mechanism of action through bone matrix incorporation rather than receptor binding—demands equally unique regulatory science approaches that balance safety with patient access to therapeutic innovation.

Properties

CAS Number

7635-45-2

Product Name

Sodium phosphate, radioactive

IUPAC Name

sodium;dihydroxy(32P)phosphinate

Molecular Formula

H2NaO4P

Molecular Weight

120.977 g/mol

InChI

InChI=1S/Na.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+1;/p-1/i;5+1

InChI Key

AJPJDKMHJJGVTQ-ZYUMTRPDSA-M

Canonical SMILES

OP(=O)(O)[O-].[Na+]

Isomeric SMILES

O[32P](=O)(O)[O-].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.